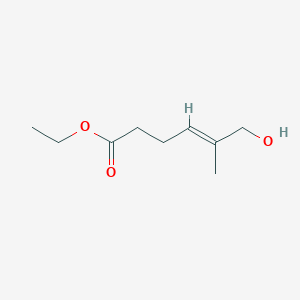
Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is notable for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate can be synthesized through several methods. One common approach is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the reaction involves 6-hydroxy-5-methyl-4-hexenoic acid and ethanol, with sulfuric acid often used as the catalyst .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves reactive distillation. This process integrates reaction and separation in a single unit, enhancing efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of 6-oxo-5-methyl-4-hexenoate.
Reduction: Formation of ethyl 6-hydroxy-5-methylhexanoate.
Substitution: Formation of amides or different esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate has several applications in scientific research:
Mechanism of Action
The mechanism by which Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate exerts its effects involves its interaction with various molecular targets. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl (4E)-6-hydroxy-5-methyl-4-hexenoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Known for its fruity smell, used in flavorings and perfumes.
Uniqueness
What sets this compound apart is its combination of a hydroxyl group and a double bond, which provides unique reactivity and potential for diverse applications in various fields.
Similar Compounds
- Ethyl Acetate
- Methyl Butyrate
- Ethyl Propanoate
- Isopropyl Butyrate
Properties
CAS No. |
224623-09-0 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl (E)-6-hydroxy-5-methylhex-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-3-12-9(11)6-4-5-8(2)7-10/h5,10H,3-4,6-7H2,1-2H3/b8-5+ |
InChI Key |
CPRRDKVKCQXGJN-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)CC/C=C(\C)/CO |
Canonical SMILES |
CCOC(=O)CCC=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















